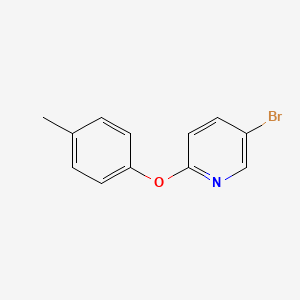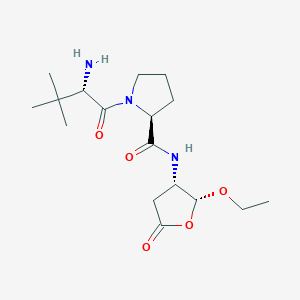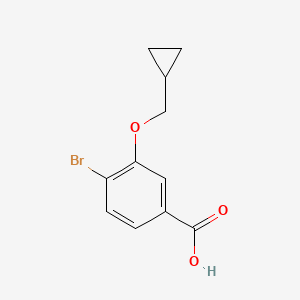
4-Bromo-3-(cyclopropylmethoxy)benzoic acid
Vue d'ensemble
Description
“4-Bromo-3-(cyclopropylmethoxy)benzoic acid” is a chemical compound with the molecular formula C11H11BrO3 . It has a molecular weight of 271.11 .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-(cyclopropylmethoxy)benzoic acid” is 1S/C11H11BrO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Applications De Recherche Scientifique
Molecular Reactivity and Properties : Yadav et al. (2022) conducted a detailed study on the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. The study involved a vibrational analysis and assessment of chemical reactivity descriptors such as ionization energy, hardness, and electrophilicity. They also explored the molecule's non-linear optical properties by estimating its dipole moment, polarizability, and hyperpolarizability (Yadav et al., 2022).
Crystal Structure Analysis : A comparative study of the crystal structures of various bromo–hydroxy–benzoic acid derivatives, including 4-bromo-3-(methoxymethoxy)benzoic acid, was conducted by Suchetan et al. (2016). This research highlighted the formation of two-dimensional architectures through specific interactions like hydrogen bonds and π–π interactions (Suchetan et al., 2016).
Halogen Bonding in Bromobenzoic Acid : Raffo et al. (2016) studied the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid. This research is crucial for understanding the intermolecular interactions and structural features in bromobenzoic acids (Raffo et al., 2016).
Synthesis of Pyrrole and Pyrrolidine Compounds : Mehta (2013) conducted research on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, highlighting the chemical versatility of bromobenzoic acid derivatives (Mehta, 2013).
Synthesis of Methyl Ester Derivatives : Zha Hui-fang (2011) synthesized 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin. This synthesis process highlights the potential for creating diverse derivatives of bromobenzoic acids (Zha Hui-fang, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXIYQNAAVSNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(cyclopropylmethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



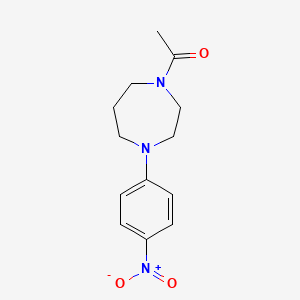
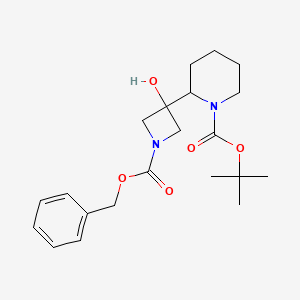


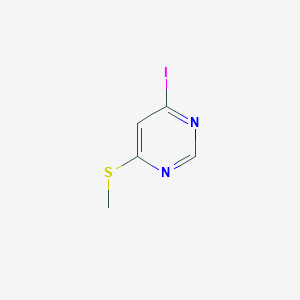
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
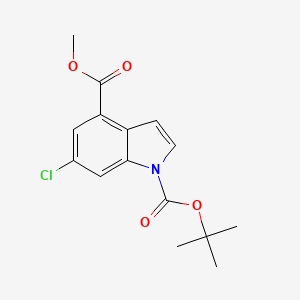
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)

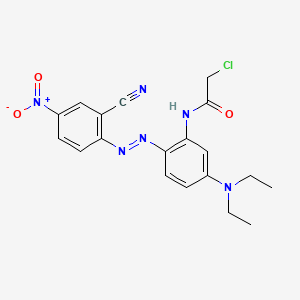
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
